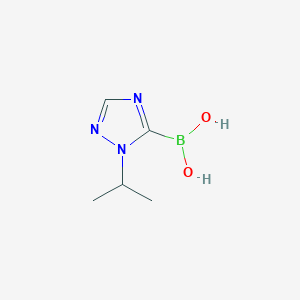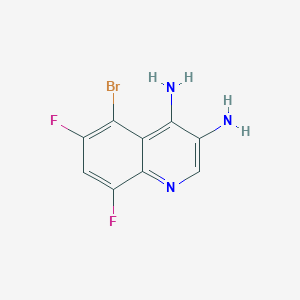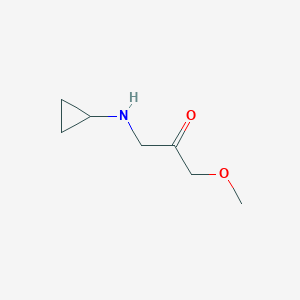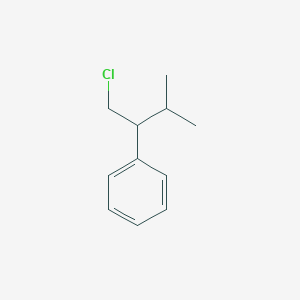
(1-Isopropyl-1H-1,2,4-triazol-5-yl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid is a boronic acid derivative featuring a triazole ring substituted with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid typically involves the hydroboration of an appropriate triazole precursor. The triazole precursor can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds. The hydroboration step introduces the boronic acid functionality .
Industrial Production Methods: Industrial production methods for (1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .
Types of Reactions:
Oxidation: (1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The triazole ring may also interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
(1-Isopropyl-1H-pyrazole-4-yl)boronic acid: Similar structure but with a pyrazole ring instead of a triazole ring.
(1-Isopropyl-1H-1,2,4-triazol-3-yl)boronic acid: Similar structure but with the boronic acid group at a different position on the triazole ring.
Uniqueness: (1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C5H10BN3O2 |
|---|---|
Molecular Weight |
154.97 g/mol |
IUPAC Name |
(2-propan-2-yl-1,2,4-triazol-3-yl)boronic acid |
InChI |
InChI=1S/C5H10BN3O2/c1-4(2)9-5(6(10)11)7-3-8-9/h3-4,10-11H,1-2H3 |
InChI Key |
MXMMZVIWICVRID-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=NN1C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [(piperidin-3-yl)carbamoyl]formate](/img/structure/B13162839.png)
![3-Cyclopentyl-1-({1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea](/img/structure/B13162847.png)


![tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13162876.png)


![Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-](/img/structure/B13162898.png)




![1-[1-(Methylamino)cyclobutyl]but-3-yn-1-one](/img/structure/B13162920.png)

